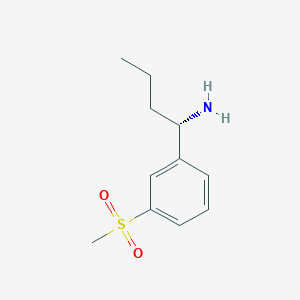
(S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is a chiral amine compound with a specific stereochemistry. It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a butan-1-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of the chiral butan-1-amine backbone.
Introduction of the Phenyl Ring: A phenyl ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Methylsulfonyl Group Addition: The methylsulfonyl group is added via a sulfonation reaction, using reagents such as methylsulfonyl chloride.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the phenyl ring or the amine group, resulting in various reduced products.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced amine or phenyl derivatives.
Substitution: New amine derivatives with various functional groups.
Scientific Research Applications
(S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group plays a crucial role in binding to these targets, influencing the compound’s activity. The stereochemistry of the compound ensures selective interactions, enhancing its efficacy and reducing potential side effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(3-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride: A similar compound with a shorter carbon chain.
1-(3-(Methylsulfonyl)phenyl)ethan-1-amine hydrochloride: Another similar compound with an even shorter carbon chain.
Uniqueness
(S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its longer carbon chain compared to similar compounds provides additional flexibility and potential for diverse interactions.
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
(1S)-1-(3-methylsulfonylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO2S/c1-3-5-11(12)9-6-4-7-10(8-9)15(2,13)14/h4,6-8,11H,3,5,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
PYGXFHHWASLJSZ-NSHDSACASA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


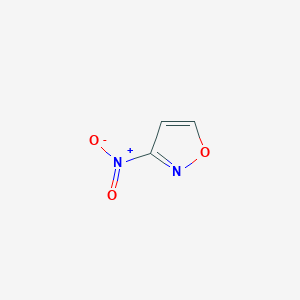

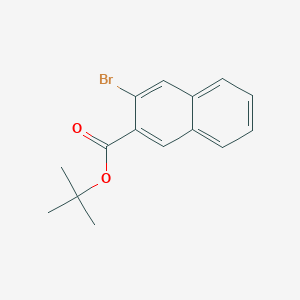
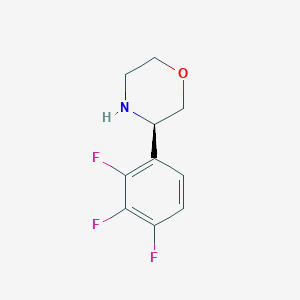
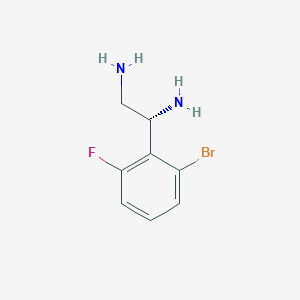
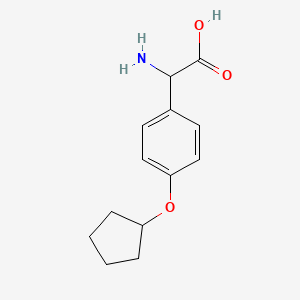
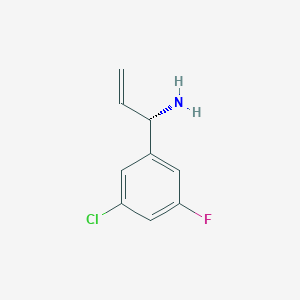

![8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15234927.png)




![1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B15234968.png)
